molecular formula C8H7NO2S B13147234 Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Cat. No.: B13147234
M. Wt: 181.21 g/mol
InChI Key: NDGHNGBXVPCPDV-UHFFFAOYSA-N
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Description

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H7NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 3-amino-1,2-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction can be represented as follows:

Ethyl Propiolate+3-Amino-1,2-thiazoleBaseEthyl 3-(1,2-thiazol-3-yl)prop-2-ynoate\text{Ethyl Propiolate} + \text{3-Amino-1,2-thiazole} \xrightarrow{\text{Base}} \text{this compound} Ethyl Propiolate+3-Amino-1,2-thiazoleBase​Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is unique due to its specific structure, which combines a thiazole ring with an ethyl propiolate moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-6-12-9-7/h5-6H,2H2,1H3

InChI Key

NDGHNGBXVPCPDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=NSC=C1

Origin of Product

United States

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